Cas no 74548-62-2 (Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl-)
Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl-
- AYV
- F83345
- 1-[2-methyl-1,3-bis(oxidanyl)propan-2-yl]-3-phenyl-urea
- 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-phenylurea
- CS-0257417
- 3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylur ea
- N-(2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL)-N'-PHENYLUREA
- Z57472297
- AKOS017269480
- 74548-62-2
- 3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea
- EN300-6722598
-
- Inchi: 1S/C11H16N2O3/c1-11(7-14,8-15)13-10(16)12-9-5-3-2-4-6-9/h2-6,14-15H,7-8H2,1H3,(H2,12,13,16)
- InChI Key: NLGYHTMGWVQQIL-UHFFFAOYSA-N
- SMILES: OCC(C)(CO)NC(NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 224.11618
- Monoisotopic Mass: 224.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 81.6Ų
Experimental Properties
- PSA: 81.59
Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328087-100mg |
3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 98% | 100mg |
¥342.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328087-250mg |
3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 98% | 250mg |
¥711.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328087-1g |
3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 98% | 1g |
¥3201.00 | 2024-07-28 | |
| Enamine | EN300-6722598-0.05g |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 95.0% | 0.05g |
$69.0 | 2025-03-21 | |
| Enamine | EN300-6722598-0.1g |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 95.0% | 0.1g |
$105.0 | 2025-03-21 | |
| Enamine | EN300-6722598-0.25g |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 95.0% | 0.25g |
$149.0 | 2025-03-21 | |
| Enamine | EN300-6722598-0.5g |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 95.0% | 0.5g |
$284.0 | 2025-03-21 | |
| Enamine | EN300-6722598-1.0g |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 95.0% | 1.0g |
$385.0 | 2025-03-21 | |
| Enamine | EN300-6722598-2.5g |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 95.0% | 2.5g |
$754.0 | 2025-03-21 | |
| Enamine | EN300-6722598-5.0g |
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea |
74548-62-2 | 95.0% | 5.0g |
$1115.0 | 2025-03-21 |
Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl- Suppliers
Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl-
Research Brief on Urea Derivative (CAS: 74548-62-2) and Its Biomedical Applications
The compound Urea, N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenyl- (CAS: 74548-62-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This urea derivative, characterized by its unique hydroxyl and phenyl substituents, exhibits promising biological activities, particularly in drug discovery and therapeutic applications. Recent studies have explored its potential as a scaffold for designing novel enzyme inhibitors and small-molecule modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of carbonic anhydrase isoforms, with particular affinity for CA-IX, a tumor-associated enzyme. The researchers employed molecular docking simulations and X-ray crystallography to elucidate the binding mode of this urea derivative within the enzyme's active site. The results revealed that the hydroxyl and hydroxymethyl groups form critical hydrogen bonds with key residues, while the phenyl ring contributes to hydrophobic interactions.
In parallel research, the compound's potential as a neuroprotective agent has been investigated. A team from Harvard Medical School reported in ACS Chemical Neuroscience that derivatives of 74548-62-2 showed significant activity in reducing oxidative stress in neuronal cell models. The study highlighted the compound's ability to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative damage. These findings suggest potential applications in neurodegenerative disease therapeutics.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to produce this urea derivative. A 2024 publication in Organic Process Research & Development described a novel continuous-flow synthesis method that improved yield by 35% compared to traditional batch processes. This technological innovation addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.
The compound's physicochemical properties have also been extensively characterized in recent studies. Research published in the European Journal of Pharmaceutical Sciences provided comprehensive data on its solubility profile, partition coefficient (logP), and stability under various pH conditions. These findings are particularly valuable for formulation scientists working on drug delivery systems for this class of compounds.
Looking forward, the unique structural features of 74548-62-2 continue to inspire new research directions. Several ongoing clinical trials are investigating its derivatives as potential treatments for various conditions, including certain cancers and inflammatory disorders. The compound's versatility as a building block in medicinal chemistry, combined with its demonstrated biological activities, positions it as an important focus area for future pharmaceutical development.
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